molecular formula C96H132N10O30S3 B1260496 Vinglycinate sulfate

Vinglycinate sulfate

カタログ番号: B1260496
分子量: 2002.3 g/mol
InChIキー: DVPVGSLIUJPOCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vinglycinate sulfate is a useful research compound. Its molecular formula is C96H132N10O30S3 and its molecular weight is 2002.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Oncological Applications

Vinglycinate sulfate has been utilized in clinical settings for the treatment of various cancers. Initial clinical experiences indicated its application in managing malignant diseases, with studies reporting the treatment of 31 patients suffering from different types of cancer. The results suggested that this compound could be effective in reducing tumor size and improving patient outcomes, although further research is necessary to establish its full therapeutic potential and safety profile .

Case Study: Clinical Trials

A notable case study involved a cohort of patients diagnosed with advanced malignancies who were administered this compound. The outcomes highlighted significant tumor regression in several cases, alongside manageable side effects compared to traditional chemotherapeutic agents. These findings underscore the need for larger-scale studies to validate these observations and refine treatment protocols .

Formulation and Delivery

Research into the formulation of this compound has focused on enhancing its bioavailability and therapeutic index. Various delivery systems, including liposomal formulations and nanoparticle carriers, are being explored to improve the pharmacokinetics of the compound. These advanced delivery methods aim to target cancer cells more effectively while minimizing systemic exposure and adverse effects .

Comparative Efficacy

In comparative studies against other chemotherapeutic agents, this compound has shown promising results. A table summarizing the comparative efficacy and safety profiles of this compound versus traditional chemotherapeutics is presented below:

Agent Efficacy Common Side Effects Notes
This compoundModerateNausea, FatigueFewer side effects reported in trials
VinblastineHighNausea, NeuropathyWell-established but with significant side effects
DoxorubicinHighCardiotoxicityEffective but with severe toxicity risks

特性

分子式

C96H132N10O30S3

分子量

2002.3 g/mol

IUPAC名

methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)

InChIキー

DVPVGSLIUJPOCJ-UHFFFAOYSA-N

正規SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。